5-Sulfooxymethylfurfural sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

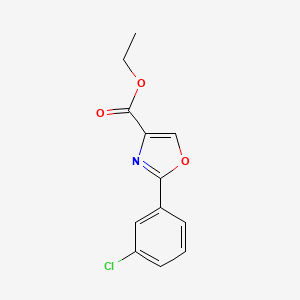

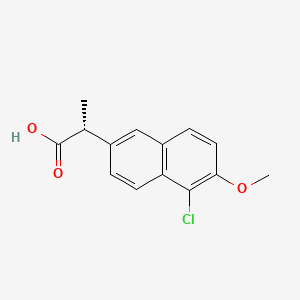

5-Sulfooxymethylfurfural Sodium Salt, also known as 5-[(Sulfooxy)methyl]-2-furancarboxaldehyde Sodium Salt or SMF, is a chemical compound with the molecular formula C6H5NaO6S and a molecular weight of 228.16 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring with a sulfooxy methyl group and a formyl group attached to it . The InChI string representation of the molecule isInChI=1S/C6H6O6S/c7-3-5-1-2-6 (12-5)4-11-13 (8,9)10/h1-3H,4H2, (H,8,9,10) . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that 5-Hydroxymethylfurfural (HMF) can be transformed into a range of industrially useful derivatives, such as 2,5-diformylfuran (DFF), through various catalytic routes .Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 91-93°C (dec.) . It is soluble in DMSO, Methanol, and Water . The compound has a carbon content of 31.59%, a hydrogen content of 2.21%, and a sodium content of 10.8% .科学的研究の応用

Mutagenic and Carcinogenic Potential

5-Sulfooxymethylfurfural (SMF), derived from 5-hydroxymethylfurfural (HMF) during the Maillard reaction in cooked foods, exhibits mutagenic and carcinogenic properties. Studies have highlighted its potential to induce mutations and carcinogenesis, notably exhibiting higher skin tumor-initiating activity than its precursor HMF. The intrinsic mutagenicity of SMF was observed in experiments with Salmonella typhimurium and its carcinogenic potential was further established through animal studies (Surh et al., 1994).

Interaction with Chitosan

SMF has been utilized in the modification of chitosan, a natural polymer. The reaction between chitosan and 5-formyl-2-furansulfonic acid, sodium salt (a derivative of SMF), under mild conditions, yielded N-sulfofurfuryl chitosan sodium salt. This modified chitosan demonstrated the ability to form precipitates with metal ions, suggesting its potential application in metal ion removal from solutions (Muzzarelli, 1992).

Lack of Colonic Aberrant Crypt Foci Induction

Contrary to some previous studies on HMF, extensive studies in mice showed that SMF did not induce aberrant crypt foci (ACF) in the colon. This suggests that SMF may not have the same carcinogenic potential in the colon as previously thought (Florian et al., 2012).

Antioxidant Properties

SMF has been implicated in studies focusing on antioxidant properties. For instance, zinc complexes of morin-5'-sulfonate, involving SMF, were synthesized and characterized. These complexes showed significant antioxidant activity, even more effective than natural flavonoids, suggesting the potential of SMF derivatives in enhancing antioxidant properties (Pieniążek et al., 2014).

Application in Batteries

SMF derivatives have found applications in battery technology. Sodium sulfonate groups substituted anthraquinone, a derivative of SMF, showed promising results as an organic cathode material in potassium batteries. The study demonstrated good cycling stability and capacity retention, indicating the potential of SMF derivatives in developing high-performance organic electrode materials for batteries (Zhao et al., 2018).

作用機序

- Primary Targets : SMF is derived from 5-Hydroxymethylfurfural (HMF), an intermediate product in the Maillard reaction—a series of non-enzymatic reactions triggered during cooking or sterilization of foods containing reducing sugars and amino acids .

- Resulting Changes : This activation may lead to mutagenic effects, as SMF induces dose-dependent increases in His+ revertants in Salmonella typhimurium TA100. Ascorbic acid inhibits its mutagenicity .

- Skin Tumor Initiating Activity : Topically applied SMF derivatives (sulfooxymethyl and chloromethyl) exhibit higher skin tumor initiating activity than the parent HMF compound .

Target of Action

Mode of Action

特性

IUPAC Name |

sodium;(5-formylfuran-2-yl)methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGQDPJPVHDGB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)